3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE
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Overview
Description
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound, in particular, features a benzodioxole moiety, which is often associated with biological activity, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions might be carried out at elevated temperatures, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s benzodioxole moiety is known to interact with cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and are studied for their anticancer properties.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide: This compound is similar in structure and is used in various chemical and biological studies.
Uniqueness
What sets 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE apart is its unique combination of the benzodioxole and benzoxazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-11-5-16-14(12(2)18(11)19)8-20(9-21-16)7-13-3-4-15-17(6-13)23-10-22-15/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIZMAOBQIRWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(CO2)CC3=CC4=C(C=C3)OCO4)C(=C1Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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